molecular formula C34H58 B12783581 Botryococcene CAS No. 42719-34-6

Botryococcene

Cat. No.: B12783581
CAS No.: 42719-34-6
M. Wt: 466.8 g/mol
InChI Key: RRFKZRGEWFCPGV-KWNNYQEVSA-N
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Description

Botryococcenes are a group of triterpenoid hydrocarbons exclusively produced by the green microalga Botryococcus braunii (B race) . These compounds are of significant research interest as they are direct biological precursors to fossil fuels; in the geological record, they are preserved as botryococcane and can comprise a major fraction of the organic carbon in certain shale and crude oils . This makes Botryococcene a unique and powerful biomarker for reconstructing past freshwater and brackish water depositional environments in paleoclimatology and geochemistry studies . In modern biotechnology, this compound is a prime candidate for renewable biofuel research. It can constitute over 50% of the algal dry biomass and, through hydrocracking, be converted into key components of hydrocarbon fuels such as gasoline, kerosene, and diesel . The chemical structure is based on a C30 backbone, with higher-order botryococcenes (C31–C37) generated via methylation, following the general formula CnH2n-10 . The specific compound offered here is a C34 this compound (C34H58), one of the most well-characterized variants . Its main source of reactivity comes from its double bonds, which can undergo reactions such as hydrogenation to form botryococcanes or thiol-ene reactions under UV light . This product is designated for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can utilize this high-purity this compound for fundamental studies in algal physiology, as a standard in analytical chemistry (e.g., GC-MS), in investigations of hydrocarbon biosynthesis pathways, and in the development of advanced biofuel production processes.

Properties

CAS No.

42719-34-6

Molecular Formula

C34H58

Molecular Weight

466.8 g/mol

IUPAC Name

(3S,7S,10S,11E,13R,16S,20S)-10-ethenyl-2,3,7,10,13,16,20,21-octamethyl-6,17-dimethylidenedocosa-1,11,21-triene

InChI

InChI=1S/C34H58/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,27-30,33H,1-2,4,10-11,15-20,22,24H2,3,5-9,12-13H3/b23-21+/t27-,28+,29+,30+,33+,34+/m1/s1

InChI Key

RRFKZRGEWFCPGV-KWNNYQEVSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)/C=C/[C@@](C)(CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)C=C

Canonical SMILES

CC(CCC(C)C(=C)CCC(C)C(=C)C)C=CC(C)(CCC(C)C(=C)CCC(C)C(=C)C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Botryococcene is primarily extracted from Botryococcus braunii. The extraction process involves the use of solvents such as heptane in a high shear environment to disrupt the algal colonies and release the hydrocarbons . The extraction efficiency can be improved by optimizing the shear rate, contact period, and recovery period .

Industrial Production Methods

Industrial production of this compound involves cultivating Botryococcus braunii in controlled environments to maximize hydrocarbon yield. The algae are grown in bioreactors with specific conditions such as temperature, light intensity, and nutrient availability to enhance this compound production . The extracted this compound can then be processed into fuels through various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

Botryococcene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various hydrocarbons and oxygenated derivatives that can be used as fuels or chemical intermediates .

Scientific Research Applications

Biofuel Production

Overview of Biofuel Potential
Botryococcus braunii is known for producing long-chain hydrocarbons, which can be converted into various fuels. Up to 86% of its dry weight can consist of hydrocarbons like botryococcenes, alkadienes, and alkatrienes. Unlike traditional vegetable oils, these hydrocarbons are not suitable for biodiesel production via transesterification but can be processed through hydrocracking in refineries to yield high-octane fuels such as gasoline and diesel .

Case Study: Hydrocracking Process
A study demonstrated that botryococcenes are preferred for hydrocracking due to their higher octane ratings compared to other hydrocarbon types. The research indicated that the hydrocarbon profile of B. braunii can be engineered to enhance yield and optimize fuel properties .

Hydrocarbon TypeYield (%)Octane Rating
Botryococcenes20-86High
AlkadienesVariableModerate
AlkatrienesVariableLow

Pharmaceutical Applications

Therapeutic Potential
Research has highlighted the potential of this compound and its derivatives in pharmaceuticals. For instance, compounds isolated from Botryococcus terribilis have shown promise in promoting hair growth by enhancing gene expression related to hair follicle development . This indicates that this compound derivatives could serve as active ingredients in cosmetic formulations.

Case Study: Hair Growth Promotion
A recent study isolated C32 this compound from B. terribilis, demonstrating its effectiveness in stimulating hair follicle dermal papilla cells without cytotoxic effects. The findings suggest that this compound could be explored further for therapeutic uses in dermatology .

Environmental Applications

Carbon Dioxide Mitigation
Microalgae like B. braunii play a crucial role in carbon dioxide fixation, making them valuable for environmental sustainability efforts. By utilizing waste CO2 from industrial processes, these organisms can produce biofuels while simultaneously reducing greenhouse gas emissions .

Case Study: Integrated Bioprocessing
A study proposed an integrated approach combining CO2 mitigation with biofuel production using microalgae. This method not only enhances the economic feasibility of biofuel production but also contributes to environmental sustainability by addressing waste management issues .

Industrial Applications

Chemical Feedstock
Botryococcenes can serve as feedstock for various chemical processes, particularly in the synthesis of specialty chemicals and polymers. Their unique structural properties make them suitable for developing high-performance materials .

Case Study: Polymer Synthesis
Research has shown that botryococcenes can be utilized in synthesizing biodegradable polymers, which are increasingly important in addressing plastic waste issues. The versatility of these compounds allows for customization in material properties based on specific industrial needs .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2.1. Vaccine Adjuvants

Botryococcene and squalene nanoemulsions were compared for adjuvant efficacy:

  • Droplet Sizes : this compound (175.13 nm) vs. shark-derived squalene (179.88 nm) .
2.2.2. Biofuel Feedstock
  • Hydrocracking Efficiency : this compound yields higher-energy fuels (e.g., jet fuel) than squalene due to its branched structure .
  • Production in Engineered Hosts :
    • Arabidopsis thaliana seeds accumulated ~500 µg/g this compound vs. ~200 µg/g squalene .
    • This compound fluorescence-based screening in E. coli enables high-throughput selection, unlike squalene .

Physiological and Ecological Roles

  • Membrane Interactions : this compound’s branching disrupts lipid bilayers more severely than squalene, impacting membrane fluidity in engineered tobacco .
  • Environmental Biomarkers : this compound derivatives (e.g., C34 this compound) serve as geochemical markers in freshwater sediments, unlike squalene .

Comparative Analysis of Methylated Derivatives

This compound’s methylated forms (e.g., C32 this compound, me-meijicoccene) exhibit unique properties:

Compound Structure Source Applications
C32 this compound Linear C32 chain with 1'-3 linkage B. braunii Biofuel precursor
Cyclic C33-1 Methylenecyclohexane ring B. braunii Race B Novel hydrocarbon research
Me-Meijicoccene Methylated cyclic variant Botryococcus terribilis Hair growth studies

In contrast, methylated squalenes (e.g., C31–C34) are rare outside B. braunii and lack cyclic configurations .

Key Research Findings

Enzyme Engineering : Coexpression of SSL-1 and SSL-3 genes enhances this compound biosynthesis efficiency in heterologous hosts .

Metabolic Engineering : Plastid-targeted this compound synthase (tpBS) in Arabidopsis yields 10-fold higher titers than cytosolic expression .

Ecological Impact : Increased this compound concentrations in Everglades sediments correlate with algal blooms and mineral influx .

Q & A

Q. How to address batch-to-batch variability in this compound productivity data?

  • Methodological Answer : Implement quality control charts (e.g., Shewhart charts) for critical parameters (pH, inoculum density). Use bootstrapping to estimate confidence intervals for yield distributions. Replicate experiments across independent culture batches .

Q. What bioinformatics tools are robust for annotating this compound-related genes in draft genomes?

  • Methodological Answer : Combine homology-based tools (BLASTp, HMMER) with de novo pathway prediction (AntiSMASH, KEGG Mapper). Validate annotations via phylogenetic profiling (e.g., ortholog clustering in related algae) .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in this compound extraction protocols across labs?

  • Methodological Answer : Publish step-by-step SOPs with exact solvent ratios (e.g., chloroform:methanol 2:1 v/v), centrifugation parameters (10,000×g, 15 min), and lyophilization times. Use reference standards (e.g., purified this compound) for inter-lab calibration .

Q. What ethical safeguards are critical when engineering this compound pathways for open-pond cultivation?

  • Methodological Answer : Conduct risk assessments for horizontal gene transfer using plasmid stability assays. Implement physical containment (e.g., biofilm barriers) and biological containment (auxotrophic strains) .

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